

# Application Notes and Protocols for the Quantification of Vanillyldisulfamide

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## Compound of Interest

Compound Name: Vanillydisulfamide

Cat. No.: B086878

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## Introduction

Vanillyldisulfamide is a compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, formulation development, quality control, and stability testing. This document provides detailed application notes and protocols for the quantitative analysis of Vanillyldisulfamide using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a framework for a stability-indicating assay is presented.

The following protocols are based on established methods for the analysis of sulfonamides and related phenolic compounds. These methods should be validated specifically for Vanillyldisulfamide in the user's laboratory to ensure performance.

## I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of Vanillyldisulfamide in bulk drug substance and pharmaceutical dosage forms.<sup>[1][2][3]</sup> The method's sensitivity is typically in the low ng/mL to µg/mL range.<sup>[1]</sup>

Experimental Protocol: HPLC-UV Method

- Instrumentation:
  - High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Chromatographic Conditions:
  - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).[\[2\]](#)
  - Mobile Phase: An isocratic mixture of 0.1% ortho-phosphoric acid in water and methanol (30:70 v/v).[\[2\]](#) The mobile phase should be filtered and degassed before use.
  - Flow Rate: 1.0 mL/min.[\[2\]](#)
  - Column Temperature: 30 °C.
  - Detection Wavelength: To be determined by acquiring the UV spectrum of Vanillyldisulfamide. A common wavelength for similar compounds is around 285 nm.[\[2\]](#)
  - Injection Volume: 20  $\mu$ L.
- Standard and Sample Preparation:
  - Standard Stock Solution (100  $\mu$ g/mL): Accurately weigh 10 mg of Vanillyldisulfamide reference standard and dissolve it in 100 mL of the mobile phase.
  - Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 70  $\mu$ g/mL.[\[2\]](#)
  - Sample Preparation (for dosage forms):
    1. Weigh and finely powder a representative number of tablets.
    2. Transfer an amount of powder equivalent to 10 mg of Vanillyldisulfamide into a 100 mL volumetric flask.

3. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
  4. Bring the solution to volume with the mobile phase and mix well.
  5. Filter the solution through a 0.45 µm syringe filter before injection.
- Method Validation Parameters:
    - Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient ( $r^2$ ) should be  $> 0.999$ .[\[2\]](#)
    - Precision: Assess intra-day and inter-day precision by analyzing a minimum of three different concentrations on the same day and on three different days. The relative standard deviation (%RSD) should be less than 2%.
    - Accuracy: Determine the accuracy by the standard addition method. Spike a known amount of Vanillyldisulfamide standard into a placebo formulation at three different concentration levels. The recovery should be within 98-102%.
    - Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculate based on the standard deviation of the response and the slope of the calibration curve.

#### Quantitative Data Summary: HPLC-UV

Parameter	Typical Performance
Linearity Range	1 - 70 µg/mL
Correlation Coefficient ( $r^2$ )	$> 0.999$
Precision (%RSD)	$< 2\%$
Accuracy (Recovery %)	98 - 102%
Limit of Quantification (LOQ)	20 - 50 ng/mL <a href="#">[1]</a>
Retention Time	Approx. 3.5 min (dependent on exact conditions) <a href="#">[2]</a>

## II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace-level quantification, LC-MS/MS is the method of choice.<sup>[4][5]</sup> This technique offers excellent specificity by monitoring specific precursor-to-product ion transitions.<sup>[6]</sup>

### Experimental Protocol: LC-MS/MS Method

- Instrumentation:
  - Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
  - Column: C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.9  $\mu$ m particle size).<sup>[4]</sup>
  - Mobile Phase:
    - A: 0.1% formic acid in water.
    - B: 0.1% formic acid in acetonitrile.
  - Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B over a few minutes, hold, and then return to initial conditions for re-equilibration. The gradient needs to be optimized for Vanillyldisulfamide.
  - Flow Rate: 0.3 mL/min.
  - Column Temperature: 40 °C.
  - Injection Volume: 5  $\mu$ L.
- Mass Spectrometric Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+), as sulfonamides readily protonate in an acidic mobile phase.<sup>[7]</sup>

- Multiple Reaction Monitoring (MRM):
  - The precursor ion ( $[M+H]^+$ ) for Vanillyldisulfamide needs to be determined by infusing a standard solution into the mass spectrometer.
  - Product ions are identified by fragmenting the precursor ion in the collision cell. The most intense and stable product ions are selected for quantification and confirmation.
- Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
- Standard and Sample Preparation:
  - Standard Stock Solution (1 mg/mL): Prepare in a suitable organic solvent like methanol.
  - Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards, typically in the range of 0.5 to 100 ng/mL, in a matrix that mimics the sample (e.g., plasma, buffer).<sup>[7]</sup>
  - Sample Preparation (e.g., from biological matrix):
    1. Protein Precipitation: Add three volumes of cold acetonitrile to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins.
    2. Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, use an appropriate SPE cartridge. Condition the cartridge, load the sample, wash away interferences, and elute the analyte with a suitable solvent.<sup>[7]</sup>
    3. Evaporate the supernatant or eluate to dryness and reconstitute in the initial mobile phase conditions before injection.

#### Quantitative Data Summary: LC-MS/MS

Parameter	Typical Performance
Linearity Range	0.5 - 100 ng/mL[7]
Correlation Coefficient ( $r^2$ )	> 0.998[7]
Precision (%RSD)	< 15%[7]
Accuracy (Recovery %)	85 - 115%[7]
Limit of Quantification (LOQ)	Sub-ng/mL levels (e.g., 0.5 ng/mL)[1]

### III. Stability-Indicating Assay

A stability-indicating method is crucial to separate and quantify the active pharmaceutical ingredient (API) from its degradation products, ensuring the safety and efficacy of the drug product over its shelf life.[2][8][9]

#### Protocol: Forced Degradation Study

To develop a stability-indicating method, Vanillyldisulfamide is subjected to stress conditions as per the International Conference on Harmonization (ICH) guidelines.[2][10]

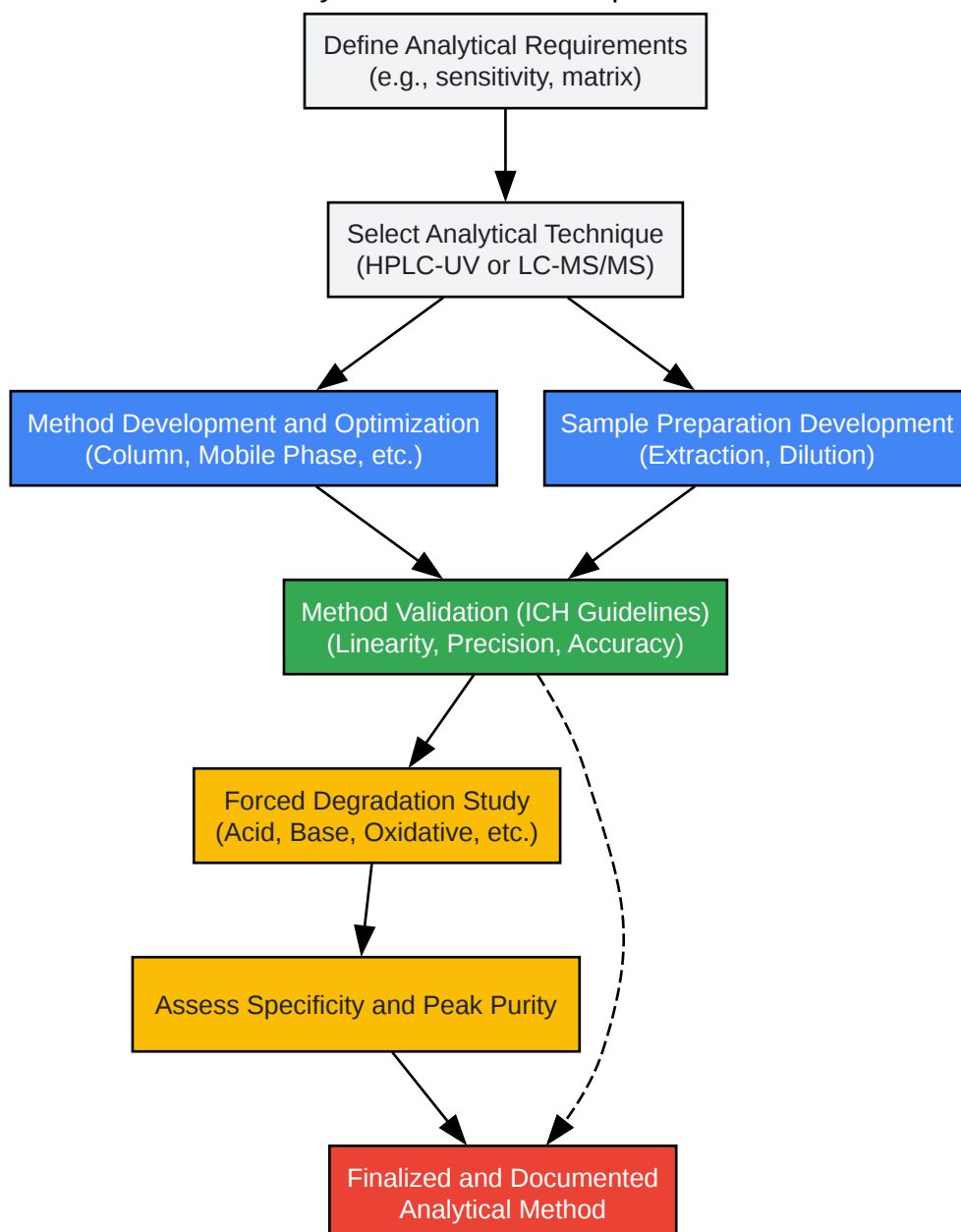
- Stress Conditions:
  - Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
  - Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[10]
  - Oxidative Degradation: 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.
  - Thermal Degradation: Dry heat at 80 °C for 48 hours.[11]
  - Photolytic Degradation: Expose the drug solution to UV light (e.g., 365 nm) for 24 hours. [11]
- Analysis:
  - Analyze the stressed samples using the developed HPLC-UV or LC-MS/MS method.

- The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.[9] The use of a PDA detector can help in assessing peak purity.

## IV. Visualizations

### Experimental Workflow for Method Development and Validation

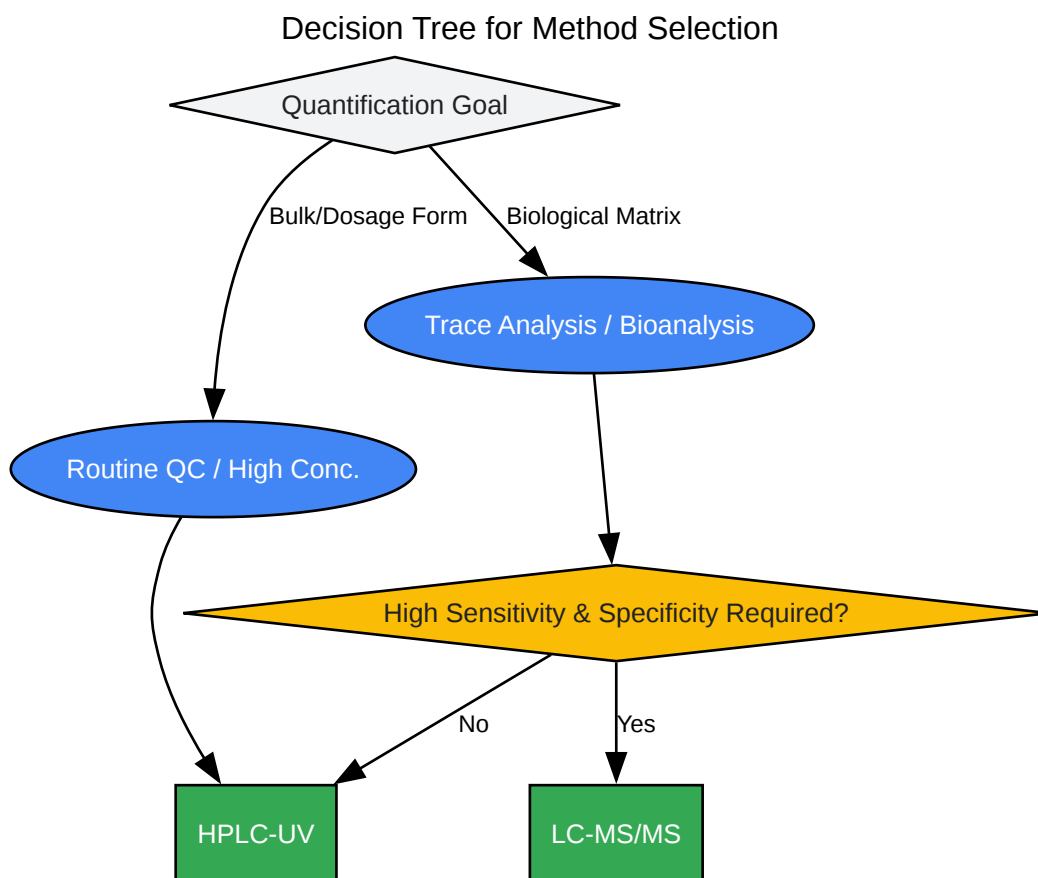
Workflow for Analytical Method Development and Validation



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Caption: Workflow for Analytical Method Development.

Logical Relationship for Method Selection



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